

# Spectroscopic Characterization of 1,4-Oxathiane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,4-Oxathiane

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **1,4-Oxathiane**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses. Experimental protocols for these techniques are also provided to facilitate the replication and validation of these findings.

## Introduction to 1,4-Oxathiane

**1,4-Oxathiane** is a six-membered saturated heterocyclic compound containing one oxygen and one sulfur atom at positions 1 and 4, respectively. Its unique structural and electronic properties make it a valuable building block in the synthesis of various biologically active molecules and functional materials. Accurate and thorough spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **1,4-Oxathiane** in solution. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **1,4-Oxathiane** typically exhibits two multiplets corresponding to the two sets of chemically non-equivalent methylene protons.

Protons	Chemical Shift ( $\delta$ ) in ppm (Solvent: $\text{CDCl}_3$ )
-O-CH <sub>2</sub> -	~4.0 - 4.2
-S-CH <sub>2</sub> -	~2.8 - 3.0

## <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **1,4-Oxathiane** shows two distinct signals for the two different types of carbon atoms.

Carbon	Chemical Shift ( $\delta$ ) in ppm (Solvent: $\text{CDCl}_3$ )
-O-CH <sub>2</sub> -	~70 - 72
-S-CH <sub>2</sub> -	~28 - 30

## Experimental Protocol for NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 10-20 mg of **1,4-Oxathiane** for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.[\[1\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.[\[1\]](#)

### Instrument Parameters (<sup>1</sup>H NMR):

- Spectrometer: 400 MHz or higher field strength spectrometer.

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.

Instrument Parameters (<sup>13</sup>C NMR):

- Spectrometer: 100 MHz or corresponding frequency for the available <sup>1</sup>H spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[\[2\]](#)
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 100 ppm.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).[\[2\]](#)
- Phase the resulting spectrum manually or automatically.
- Reference the spectrum to the TMS signal at 0.00 ppm.[\[2\]](#)
- Perform baseline correction.

## Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of **1,4-Oxathiane**, providing a fingerprint spectrum that is unique to the compound.

### Infrared (IR) Spectral Data

The IR spectrum of **1,4-Oxathiane** is characterized by strong C-H stretching and bending vibrations, as well as C-O and C-S stretching modes.

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )
C-H stretch	2950 - 2850
CH <sub>2</sub> scissoring	~1450
C-O-C stretch	~1100
C-S-C stretch	~700 - 600

## Raman Spectral Data

Raman spectroscopy complements IR spectroscopy, often providing stronger signals for symmetric vibrations.

Vibrational Mode	Raman Shift (cm <sup>-1</sup> )
C-H stretch	2950 - 2850
CH <sub>2</sub> twist/wag	~1300 - 1200
Ring breathing modes	~800 - 700

## Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of neat **1,4-Oxathiane** onto a clean, dry salt plate (e.g., NaCl or KBr).[\[3\]](#)
- Place a second salt plate on top to create a thin liquid film.[\[3\]](#)

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Spectral Range: 4000 - 400 cm<sup>-1</sup>.[\[4\]](#)
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[\[4\]](#)

- **Background:** A background spectrum of the empty sample compartment should be collected prior to sample analysis.

#### Data Processing:

- The instrument software automatically performs the Fourier transform.
- The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

## Experimental Protocol for Raman Spectroscopy

#### Sample Preparation:

- Fill a glass capillary tube or a cuvette with liquid **1,4-Oxathiane**.

#### Instrument Parameters:

- **Spectrometer:** A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
- **Laser Power:** Use the minimum laser power necessary to obtain a good signal and avoid sample heating or degradation.
- **Integration Time:** 1-10 seconds, depending on the signal intensity.
- **Number of Accumulations:** 10-20 accumulations to improve the signal-to-noise ratio.

#### Data Processing:

- The software will process the scattered light to generate a spectrum of Raman intensity versus Raman shift (in  $\text{cm}^{-1}$ ).
- Baseline correction may be necessary to remove fluorescence background.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1,4-Oxathiane**, which is crucial for its identification and for confirming its molecular formula.

## Electron Ionization (EI) Mass Spectral Data

Under electron ionization, **1,4-Oxathiane** undergoes fragmentation, leading to a characteristic pattern of ions.

m/z	Proposed Fragment	Relative Intensity
104	$[M]^+$ (Molecular Ion)	High
74	$[M - CH_2O]^+$	Moderate
60	$[C_2H_4S]^+$	High
45	$[C_2H_5O]^+$	Moderate

## Experimental Protocol for GC-MS

### Sample Preparation:

- Prepare a dilute solution of **1,4-Oxathiane** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

### Gas Chromatography (GC) Parameters:

- GC System: A gas chromatograph coupled to a mass spectrometer.
- Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

### Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[5\]](#)[\[6\]](#)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

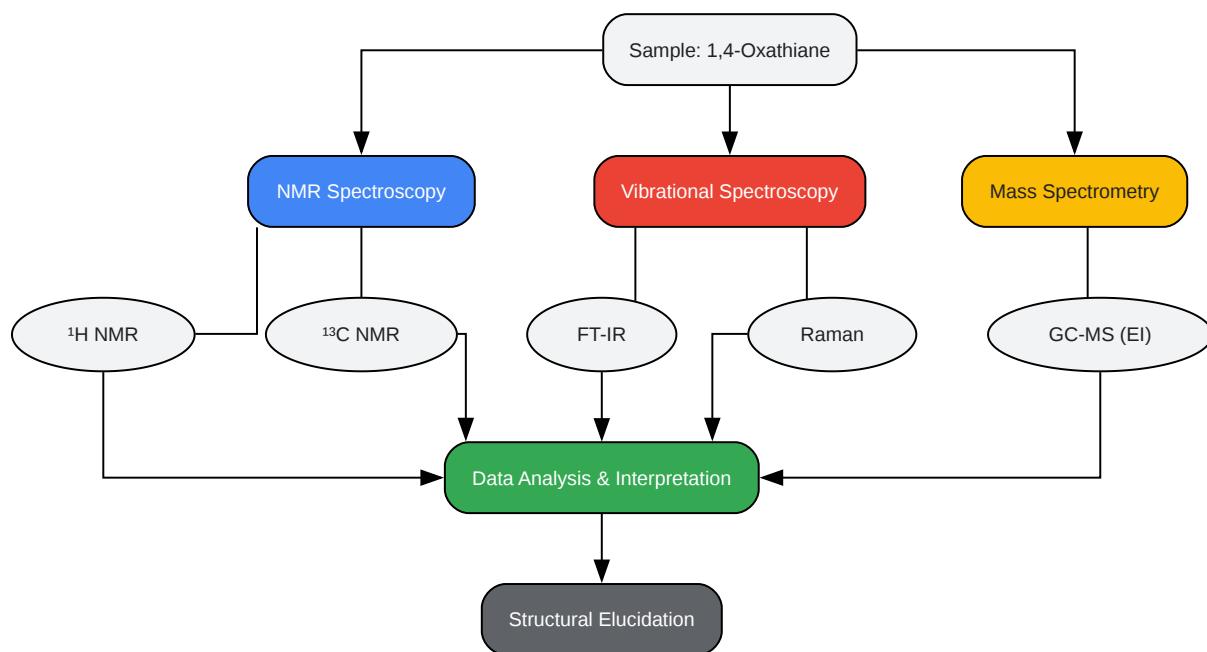
- Scan Range: m/z 35 - 300.
- Ion Source Temperature: 230 °C.[7]

#### Data Processing:

- The software will generate a total ion chromatogram (TIC) and mass spectra for the peaks in the chromatogram.
- The mass spectrum of the peak corresponding to **1,4-Oxathiane** can be compared with library spectra for identification.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like **1,4-Oxathiane**.



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Caption: General workflow for spectroscopic characterization.

This guide provides foundational spectroscopic data and methodologies for the characterization of **1,4-Oxathiane**. Researchers and scientists can utilize this information for routine analysis, quality control, and as a basis for further studies involving this versatile heterocyclic compound.

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